

Spectroscopic Profile of 4-[(3-Pyrazolyl)oxy]piperidine: A Technical Guide

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Compound of Interest

Compound Name: 4-[(3-Pyrazolyl)oxy]piperidine

Cat. No.: B13521670

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Introduction

4-[(3-Pyrazolyl)oxy]piperidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of both the pyrazole and piperidine scaffolds in pharmacologically active molecules. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, and the piperidine ring, a saturated six-membered heterocycle, are key pharmacophores that contribute to a wide range of biological activities. The ether linkage between these two moieties introduces a degree of conformational flexibility, which can be crucial for molecular recognition by biological targets.

Accurate structural elucidation and characterization of such molecules are paramount for advancing drug discovery programs. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, provide a comprehensive toolkit for confirming the molecular structure, assessing purity, and understanding the chemical environment of the constituent atoms.

This technical guide provides an in-depth overview of the expected spectroscopic data for **4-[(3-Pyrazolyl)oxy]piperidine**. The data presented herein are predictive, based on established principles of spectroscopy and analysis of structurally related compounds. This guide is

intended for researchers, scientists, and drug development professionals, offering a robust framework for the spectroscopic analysis of this and similar molecules.

Molecular Structure

To facilitate the interpretation of the spectroscopic data, the molecular structure of **4-[(3-Pyrazolyl)oxy]piperidine** is presented below, with a numbering scheme that will be used for the assignment of NMR signals.

Caption: Molecular structure and numbering of **4-[(3-Pyrazolyl)oxy]piperidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **4-[(3-Pyrazolyl)oxy]piperidine**, both ^1H and ^{13}C NMR will provide characteristic signals for the piperidine and pyrazole rings.

^1H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the protons on the piperidine and pyrazole rings. The chemical shifts are influenced by the electronegativity of the neighboring atoms (nitrogen and oxygen) and the aromaticity of the pyrazole ring.

Predicted ^1H NMR Data (in CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.5	d	1H	H5'	The proton on the carbon adjacent to two nitrogen atoms in the pyrazole ring is expected to be deshielded.
~6.0	d	1H	H4'	The other proton on the pyrazole ring will be at a higher field compared to H5'.
~4.4	m	1H	H4	The proton on the carbon bearing the ether oxygen is deshielded.
~3.2	m	2H	H2, H6 (axial)	Protons on the carbons adjacent to the piperidine nitrogen are deshielded.
~2.8	m	2H	H2, H6 (equatorial)	Equatorial protons are typically at a slightly higher field than axial protons.
~2.1	m	2H	H3, H5 (axial)	Protons on the remaining piperidine carbons.

~1.8	m	2H	H3, H5 (equatorial)	Equatorial protons are at a higher field.
Broad	s	1H	N1-H	The chemical shift of the piperidine NH proton can vary depending on concentration and solvent.
Broad	s	1H	N1'-H	The pyrazole NH proton signal can also be broad and its position variable.

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
- Data Acquisition:
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).

- Phase the spectrum and perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).
- Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)	Assignment	Rationale
~155	C3'	The carbon in the pyrazole ring attached to the electronegative oxygen will be significantly deshielded.
~135	C5'	The other carbon adjacent to a nitrogen in the pyrazole ring.
~95	C4'	The carbon in the pyrazole ring situated between the two other carbons.
~75	C4	The piperidine carbon attached to the ether oxygen.
~45	C2, C6	The piperidine carbons adjacent to the nitrogen.
~30	C3, C5	The remaining piperidine carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For **4-[(3-Pyrazolyl)oxy]piperidine**,

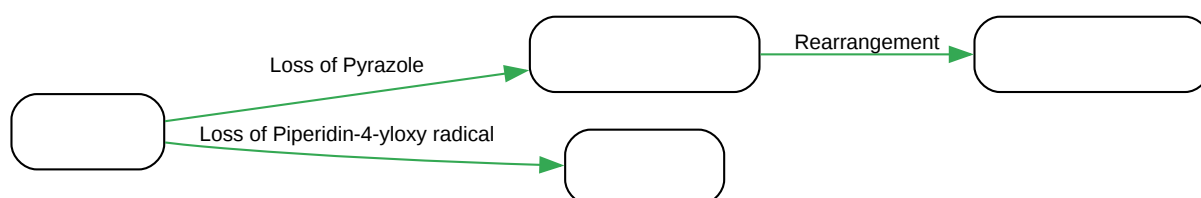
Electrospray Ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecular ion $[M+H]^+$.

Predicted Mass Spectrometry Data (ESI-MS)

m/z	Ion
168.11	$[M+H]^+$
151.08	$[M-NH_3+H]^+$
85.08	$[Piperidine-4-ol+H]^+$
84.06	$[Pyrazole]^+$

Fragmentation Pathway

Under collision-induced dissociation (CID) in an MS/MS experiment, the protonated molecule is expected to fragment at the ether linkage and within the piperidine ring.



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Caption: Predicted ESI-MS fragmentation of **4-[(3-Pyrazolyl)oxy]piperidine**.

Experimental Protocol: ESI-MS

- Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrument Setup: Use an ESI-mass spectrometer, typically a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the protonated molecule $[M+H]^+$.
 - Acquire the mass spectrum in the positive ion mode over a suitable m/z range (e.g., 50-500).
- MS/MS Analysis (Optional):
 - Select the $[M+H]^+$ ion as the precursor ion.
 - Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
 - Acquire the product ion spectrum to observe the fragmentation pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.

Predicted IR Data

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3400-3200	Medium, Broad	N-H stretch	Piperidine & Pyrazole N-H
3150-3100	Medium	C-H stretch	Aromatic C-H (Pyrazole)
2950-2850	Strong	C-H stretch	Aliphatic C-H (Piperidine)
1600-1500	Medium	C=N, C=C stretch	Pyrazole ring
1250-1050	Strong	C-O stretch	Aryl-Alkyl Ether

Experimental Protocol: IR Spectroscopy

- Sample Preparation:
 - Solid: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
 - Liquid/Solution: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).
- Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the pure solvent/KBr).
 - Place the sample in the spectrometer and acquire the sample spectrum.
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.
- Data Analysis:

- Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Conclusion

The comprehensive spectroscopic analysis using NMR, MS, and IR provides a detailed and self-validating framework for the structural confirmation of **4-[(3-Pyrazolyl)oxy]piperidine**. The predicted data in this guide, derived from fundamental principles and comparison with related structures, offer a reliable reference for researchers. Experimental verification of these spectroscopic features is essential for unambiguous characterization and will be crucial for any further development and application of this compound in scientific research.

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